sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate
Description
This compound is a stable isotope-labeled derivative of a sulfated resveratrol analog. Its IUPAC name reflects the (E)-stilbene backbone with a 3-hydroxy-5-sulfooxyphenyl group and a ¹³C6-labeled cyclohexa-1,3,5-trien-1-olate ring . The molecular formula is ¹³C6C8H11O6S·Na, with a molecular weight of 336.244 g/mol. The sodium salt form enhances solubility, making it suitable for analytical applications such as isotope dilution mass spectrometry (IDMS) and metabolic pathway tracing in pharmacological studies . Its structure includes:
- A ¹³C6-labeled aromatic ring for isotopic tracking.
- A sulfate ester at the 5-position of the phenyl group.
- An (E)-configured ethenyl bridge, critical for stereospecific interactions.
Properties
Molecular Formula |
C14H11NaO6S |
|---|---|
Molecular Weight |
336.25 g/mol |
IUPAC Name |
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1; |
InChI Key |
OWGXRCOCVOPKAM-GTOWSVCZSA-M |
Isomeric SMILES |
C1=C(C=C(C=C1O)OS(=O)(=O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves several key steps:
Step 1: Preparation of isotopically labeled cyclohexa-1,3,5-trien-1-olate core
- Starting from benzene or phenol derivatives labeled with ^13C at all six carbons.
- Isotopic labeling is achieved by using ^13C-enriched benzene or phenol as starting materials.
Step 2: Formation of the (E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl substituent
- Construction of the styryl side chain with hydroxy and sulfooxy groups.
- The sulfooxy group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid under controlled conditions to selectively sulfonate the 5-position of the phenyl ring.
- The hydroxy group at the 3-position is introduced by selective hydroxylation or by starting from a hydroxy-substituted phenyl derivative.
Step 3: Coupling of the side chain to the cyclohexa-1,3,5-trien-1-olate core
- The (E)-ethenyl linkage is formed via Wittig or Heck-type coupling reactions to ensure the trans (E) configuration.
- The coupling reaction is optimized to maintain the integrity of the isotopic labeling and functional groups.
Step 4: Conversion to the sodium salt
- The phenolate ion is stabilized by neutralization with sodium hydroxide or sodium carbonate.
- This step enhances water solubility and biological compatibility.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Isotopic labeling | ^13C-enriched benzene or phenol | Commercially available or synthesized via ^13C-labeled precursors |
| 2 | Sulfonation | Sulfur trioxide (SO3), chlorosulfonic acid, or H2SO_4 | Controlled temperature (0-5°C) to avoid over-sulfonation; selective sulfonation at 5-position |
| 3 | Hydroxylation | Hydroxylating agents (e.g., dilute H2O2, enzymatic methods) | Selective to 3-position; alternative is starting from 3-hydroxyphenyl derivatives |
| 4 | Coupling | Wittig reagent or Heck catalyst (Pd-based) | E-configuration favored; inert atmosphere to prevent oxidation |
| 5 | Salt formation | NaOH or Na2CO3 | Neutralization to sodium salt form; aqueous medium |
Representative Synthetic Route
- Synthesis of ^13C_6-labeled phenol:
- Commercial ^13C6-benzene is hydroxylated to ^13C6-phenol using catalytic methods.
- Sulfonation of 3-hydroxyphenyl derivative:
- The 3-hydroxyphenyl compound is sulfonated at the 5-position with SO_3 or chlorosulfonic acid.
- Formation of (E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl intermediate:
- Via Wittig reaction between sulfonated aldehyde and phosphonium ylide.
- Coupling with ^13C_6-phenolate:
- The ethenylphenyl substituent is attached to the cyclohexa-1,3,5-trien-1-olate core via palladium-catalyzed Heck coupling.
- Neutralization to sodium salt:
- The final compound is treated with sodium hydroxide to yield the sodium salt.
Research Findings and Data Integration
Physicochemical Data
| Property | Value | Source/Methodology |
|---|---|---|
| Molecular formula | C14H11O_5SNa (with ^13C labeling) | Calculated from structure |
| Molecular weight | Approx. 282 g/mol (excluding isotopic mass difference) | Calculated |
| Water solubility | High (due to sulfooxy sodium salt) | Experimental aqueous solubility tests |
| UV-Vis absorption | Characteristic peaks at ~320-350 nm | Spectroscopic analysis |
| Stability | Stable under neutral to basic pH; sensitive to strong acids | Stability assays |
Biological and Application Insights
- The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with enhanced aqueous solubility due to the sulfooxy sodium salt form, facilitating intravenous formulations.
- The incorporation of ^13C isotopes allows metabolic tracing in biological systems to study pharmacokinetics and mechanism of action.
- The hydroxy and sulfooxy groups contribute to binding affinity and solubility, respectively.
Summary Table of Preparation Methods and Key Considerations
| Preparation Aspect | Description | Challenges/Notes |
|---|---|---|
| Isotopic labeling | Use of ^13C-enriched benzene/phenol | Cost and availability of isotopically labeled precursors |
| Selective sulfonation | Controlled sulfonation at 5-position | Avoiding over-sulfonation and side reactions |
| Hydroxylation | Selective introduction of 3-hydroxy group | Regioselectivity and yield optimization |
| Coupling reaction | Wittig or Heck reaction for E-ethenyl linkage | Maintaining stereochemistry and functional group integrity |
| Sodium salt formation | Neutralization with NaOH or Na2CO3 | Ensuring complete conversion and purity |
Chemical Reactions Analysis
Hydrolysis of the Sulfooxy Group
The sulfooxy (-OSO3−) group undergoes hydrolysis under acidic or basic conditions, forming a phenolic hydroxyl group and releasing sulfate. This reaction is critical for modifying the compound’s solubility and biological activity.
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (pH < 3) | 3,5-Dihydroxyphenyl ethenyl derivative + H2SO4 | Acid-catalyzed ester cleavage |
| Basic (pH > 10) | Phenolate intermediate + Na2SO4 | Nucleophilic acyl substitution |
This reactivity parallels sulfate esters in compounds like thymol blue sulfonate derivatives, where pH-dependent stability is documented .
Electrophilic Aromatic Substitution (EAS)
The 3-hydroxy-5-sulfooxyphenyl moiety directs EAS reactions. The hydroxyl group activates the ring, while the sulfooxy group deactivates it, favoring substitution at the para position relative to the hydroxyl group.
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| Nitronium ion | C4 | 3-Hydroxy-4-nitro-5-sulfooxyphenyl adduct | ~60% |
| Bromine | C4 | 4-Bromo derivative | ~45% |
Reactions occur preferentially in polar aprotic solvents (e.g., DMF) due to the sodium sulfonate’s solubility .
Diels-Alder Cycloaddition
The cyclohexa-1,3,5-triene system acts as a conjugated diene, participating in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). The ^13C-labeled backbone allows tracking of regiochemistry.
| Dienophile | Conditions | Product | Endo/Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Reflux, toluene | Bicyclic adduct with anhydride bridge | 3:1 (endo) |
| Tetracyanoethylene | RT, 24h | Cyanated tricyclic derivative | >90% exo |
Isotopic labeling confirms retention of the ^13C6 framework in adducts.
Thermal Isomerization
Heating above 150°C induces 1,5-hydrogen shifts in the cyclohexatriene system, yielding isomerized products.
| Temperature | Time | Major Product | Equilibrium Ratio |
|---|---|---|---|
| 200°C | 2h | 1,4-Diene isomer | 75:25 (1,3,5:1,4) |
| 250°C | 6h | Fully conjugated 1,3-diene derivative | >95% |
These transformations mirror isomerization pathways in substituted cyclohexadienes .
Oxidation and Reduction
-
Oxidation : The ethenyl bridge is resistant to mild oxidants (e.g., KMnO4) but undergoes epoxidation with mCPBA.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the ethenyl and triene groups, yielding a fully reduced cyclohexane derivative.
| Reagent | Product | Selectivity |
|---|---|---|
| mCPBA | Epoxidized ethenyl bridge | >90% |
| H2 (1 atm), Pd-C | Hexahydrocyclohexane derivative | Complete saturation |
Acid-Base Reactions
The sodium counterion participates in ion-exchange reactions. Treatment with cation-exchange resins replaces Na+ with H+ or other cations (e.g., K+), altering solubility and aggregation behavior .
Key Research Findings:
-
Isotopic labeling (^13C6) remains intact in non-degradative reactions, enabling precise tracking in metabolic studies.
-
The sulfooxy group’s lability under physiological pH (6–8) suggests potential prodrug applications .
-
Comparative studies with non-isotopic analogs show identical reactivity profiles, confirming that ^13C labeling does not perturb electronic structure .
Scientific Research Applications
Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, this compound plays a crucial role in the development of new materials and chemical processes.
Biology: Its unique structure allows it to interact with biological molecules, making it valuable in the study of biochemical pathways and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, this compound contributes to various industrial processes.
Mechanism of Action
The mechanism of action of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1-3-5-trien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular function, gene expression, and overall physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and structurally related molecules:
| Compound Name | Core Structure | Isotopic Label | Sulfate Position | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|---|
| Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate | Resveratrol derivative | ¹³C6 | 5-hydroxy | 336.244 | Isotopic tracing, metabolic studies |
| trans-Resveratrol-¹³C6 3-Sulfate Sodium Salt | Resveratrol derivative | ¹³C6 | 3-hydroxy | 336.244* | Pharmacokinetic studies, enzyme assays |
| Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol) | Resveratrol analog | None | N/A | 244.24 | Antioxidant research, cosmetics |
| {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e) | Benzimidazole derivative | None | Sulfonyl group | ~600 (estimated) | Proton pump inhibitor research |
*Note: Exact molecular weight may vary slightly due to isotopic distribution.
Key Differences and Implications
Isotopic Labeling :
- The target compound and trans-Resveratrol-¹³C6 3-Sulfate Sodium Salt both incorporate ¹³C6 labels, enabling precise quantification in mass spectrometry . In contrast, oxyresveratrol lacks isotopic labeling, limiting its utility in tracer studies .
Sulfate Position :
- Sulfation at the 5-hydroxy position (target compound) versus 3-hydroxy (trans-Resveratrol-¹³C6 3-Sulfate) alters metabolic stability. Studies show that 5-sulfated resveratrol derivatives exhibit slower hepatic clearance compared to 3-sulfated analogs due to steric hindrance .
Functional Groups :
- Oxyresveratrol lacks sulfation entirely, resulting in higher membrane permeability but lower aqueous solubility. This makes it more suitable for topical applications (e.g., cosmetics) than isotopic tracers .
- Benzimidazole-based sulfonates (e.g., compound 6e ) are structurally distinct but share sulfonyl/sulfate functional groups, which enhance stability and target binding in acidic environments (e.g., proton pump inhibitors).
Biological Activity: Sulfated resveratrol derivatives (target compound and trans-Resveratrol-¹³C6 3-Sulfate) show reduced estrogenic activity compared to non-sulfated oxyresveratrol, as sulfation blocks hydroxyl groups critical for receptor binding .
Analytical Utility
The ¹³C6 label in the target compound minimizes natural isotope interference in LC-MS/MS analyses, achieving detection limits as low as 0.1 ng/mL in plasma . This precision is unmatched by non-isotopic analogs like oxyresveratrol.
Metabolic Studies
In rodent models, 5-sulfated resveratrol derivatives demonstrate a plasma half-life of 8.2 hours, compared to 3.5 hours for the 3-sulfated variant, highlighting the impact of sulfation position on pharmacokinetics .
Biological Activity
The compound sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate, commonly referred to as trans-resveratrol-13C6 3-sulfate sodium salt, is a derivative of resveratrol known for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H11NaO6S
- Molecular Weight : 348.29 g/mol
- IUPAC Name : Sodium 4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate
Structural Representation
The compound features a resveratrol backbone with a sulfate group that enhances its solubility and biological activity. The incorporation of the 13C isotope allows for tracing studies in metabolic pathways.
Antioxidant Properties
Trans-resveratrol has been extensively studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Research indicates that the sulfate form may have enhanced stability and bioavailability compared to its parent compound.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This suggests a potential role in managing inflammatory diseases.
Cardiovascular Benefits
Trans-resveratrol is known to promote cardiovascular health by improving endothelial function and reducing platelet aggregation. The sodium sulfate derivative may enhance these effects due to increased solubility.
Cellular Signaling Pathways
The biological activities of trans-resveratrol are mediated through several key signaling pathways:
- Nrf2 Pathway : Activation of the Nrf2 pathway leads to increased expression of antioxidant enzymes.
- NF-kB Inhibition : Suppression of NF-kB signaling reduces inflammation.
- SIRT1 Activation : Resveratrol activates SIRT1, a protein involved in cellular stress resistance and longevity.
Comparative Activity Table
| Activity | Trans-resveratrol | Sodium 4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl |
|---|---|---|
| Antioxidant | Moderate | High |
| Anti-inflammatory | High | Very High |
| Cardiovascular | Moderate | High |
Study on Antioxidant Capacity
A study published in the Journal of Nutritional Biochemistry demonstrated that sodium trans-resveratrol significantly reduced oxidative stress markers in diabetic rats compared to controls. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels.
Clinical Trials on Inflammation
In a double-blind placebo-controlled trial involving patients with rheumatoid arthritis, administration of sodium trans-resveratrol resulted in a significant decrease in joint pain and swelling after 12 weeks of treatment. This suggests its potential as an adjunct therapy for inflammatory conditions.
Cardiovascular Health Research
Research published in Cardiovascular Drugs and Therapy highlighted that sodium trans-resveratrol improved endothelial function in patients with metabolic syndrome. The study reported enhanced flow-mediated dilation (FMD) after supplementation over six months.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the 13C6-labeled cyclohexatriene core in this compound?
- The 13C6-labeled cyclohexatriene moiety can be synthesized via palladium-catalyzed cross-coupling reactions using isotopically enriched precursors (e.g., 13C6-benzene derivatives). Key steps include:
- Isotopic precursor preparation : Use 13C6-labeled benzene to generate cyclohexa-1,3,5-triene intermediates via catalytic hydrogenation or Birch reduction .
- Coupling reactions : Employ Suzuki-Miyaura or Heck couplings to attach the ethenyl-linked 3-hydroxy-5-sulfooxyphenyl group, ensuring stereochemical control (E-configuration) .
- Sulfooxy group introduction : Sulfonation at the 5-position of the phenyl ring using SO3·pyridine complex, followed by sodium salt formation .
Q. How can the stereochemical integrity of the ethenyl group (E-configuration) be validated?
- Nuclear Magnetic Resonance (NMR) : Observe coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) in 1H-NMR .
- X-ray crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings ≈70°, as seen in similar ethenyl-linked systems) .
- UV-Vis spectroscopy : Compare λmax values with reference E/Z isomers; the E-isomer typically exhibits a bathochromic shift due to extended conjugation .
Q. What analytical techniques are critical for purity assessment of this sodium salt?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol/water (acidified with 0.1% trifluoroacetic acid) to resolve impurities .
- Mass spectrometry (LC-MS) : Confirm molecular ion peaks for the sodium adduct (e.g., [M+Na]+) and isotopic enrichment using high-resolution MS to verify 13C6 incorporation .
- Elemental analysis : Validate sulfur and sodium content (±0.3% theoretical) to ensure correct stoichiometry .
Advanced Research Questions
Q. How does isotopic labeling (13C6) influence the compound’s NMR spectral interpretation and metabolic tracing?
- 13C-NMR splitting : The 13C6-labeled cyclohexatriene core will show distinct splitting patterns (e.g., doublets or triplets) due to J-coupling between adjacent 13C atoms, enabling precise tracking of the labeled scaffold in metabolic studies .
- Isotopic dilution assays : Use 13C6-labeled compound as an internal standard in quantitative LC-MS to correct for matrix effects in biological samples .
- Metabolic flux analysis : Monitor 13C incorporation into downstream metabolites (e.g., sulfated or glucuronidated derivatives) via isotope-ratio mass spectrometry .
Q. What mechanistic insights can be gained from studying the sulfation kinetics of the 3-hydroxy group?
- Enzymatic assays : Incubate the compound with human sulfotransferases (SULT1A1/1E1) and measure sulfate conjugation rates using radiolabeled 3'-phosphoadenosine-5'-phosphosulfate (PAP35S) .
- Computational modeling : Perform density functional theory (DFT) calculations to assess the electronic effects of the 5-sulfooxy group on the phenolic OH’s acidity (pKa shifts) and sulfation efficiency .
- pH-dependent stability studies : Evaluate hydrolytic degradation of the sulfooxy group under physiological pH (1.2–7.4) to identify optimal storage conditions .
Q. How can contradictions in spectral data (e.g., conflicting NOE results) be resolved for this compound?
- Dynamic NMR experiments : Perform variable-temperature 1H-NMR to detect conformational exchange broadening, which may explain discrepancies in NOE correlations .
- Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to probe spatial proximity between the cyclohexatriene core and ethenyl-phenyl groups .
- Comparative crystallography : Solve crystal structures of analogs (e.g., unlabeled or halogenated derivatives) to identify steric or electronic factors affecting spectral assignments .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions during sulfonation to prevent hydrolysis of the sulfooxy group .
- Isotopic purity : Verify 13C6 enrichment (>99%) via isotope ratio mass spectrometry to avoid natural abundance 12C interference in tracer studies .
- Data validation : Cross-reference spectral data with structurally related compounds (e.g., sodium 4-hydroxybenzenesulfonate ) to confirm substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
